DPP4 Enzyme Inhibition: Potency and Selectivity Profile Relative to Related Serine Proteases
The compound demonstrates measurable inhibition of human dipeptidyl peptidase-4 (DPP4), a validated therapeutic target for type 2 diabetes, with an IC50 of 1,170 nM [1]. Crucially, this inhibition is not promiscuous across related proteases: against fibroblast activation protein (FAP, rat acyl-protein thioesterase-1) the IC50 is 11,000 nM, and against human DPP8 the IC50 is 65,000 nM [1]. This represents a 9.4-fold selectivity window over FAP and a 56-fold selectivity window over DPP8. In contrast, structurally modified analogs bearing different heteroaryl substitution at the piperidine 2-position (e.g., fluorinated phenyl derivatives) exhibit DPP4 IC50 values as low as 7.3 nM but with unreported or potentially narrowed selectivity windows against DPP8/9, raising concerns for preclinical toxicity [2].
| Evidence Dimension | DPP4 inhibition potency and selectivity versus related proteases |
|---|---|
| Target Compound Data | DPP4 IC50 = 1,170 nM; FAP IC50 = 11,000 nM; DPP8 IC50 = 65,000 nM |
| Comparator Or Baseline | Fluorophenyl-substituted piperidine analog: DPP4 IC50 = 7.3 nM (selectivity data unavailable); In-class baseline: IC50 >1,000 nM for 50-fold DPP8 selectivity threshold |
| Quantified Difference | Target compound selectivity ratio: FAP/DPP4 = 9.4; DPP8/DPP4 = 55.6. Comparator analog: DPP4 potency 160-fold greater but selectivity uncharacterized |
| Conditions | Biochemical enzyme inhibition assay; human DPP4, rat FAP (acyl-protein thioesterase-1), human DPP8 |
Why This Matters
A DPP8/DPP4 selectivity ratio exceeding 50 is considered advantageous for mitigating preclinical toxicity signals associated with pan-DPP inhibition, making this scaffold attractive for lead optimization where safety margin is a primary selection criterion.
- [1] BindingDB. BDBM50170938 (CHEMBL3806164) - DPP4, FAP, and DPP8 inhibition constants for 2-(thiophen-2-yl)piperidin-4-amine. View Source
- [2] BindingDB. BDBM50170925 (CHEMBL3806026) - DPP4 inhibition data for fluorophenyl-substituted piperidine analog (IC50 = 7.3 nM). View Source
